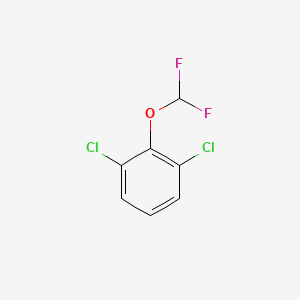

1,3-Dichloro-2-(difluoromethoxy)benzene

Description

Propriétés

IUPAC Name |

1,3-dichloro-2-(difluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F2O/c8-4-2-1-3-5(9)6(4)12-7(10)11/h1-3,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMYRCLZLHSUPAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)OC(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 1,3-dichloro-2-(difluoromethoxy)benzene generally involves:

- Starting from suitably substituted chlorobenzene derivatives

- Introduction of the difluoromethoxy group (-OCF2H) via fluorination reactions

- Use of chlorination or selective halogenation to place chlorine atoms at the 1 and 3 positions on the benzene ring

These steps require careful control of reaction conditions such as temperature, solvent, catalysts, and reagents to ensure regioselectivity and high purity of the product.

Fluorination Techniques

Fluorination to introduce the difluoromethoxy group is commonly achieved by nucleophilic substitution of chlorine atoms in chlorinated precursors with fluoride sources. Potassium fluoride (KF) is a typical reagent, often used in the presence of catalysts such as potassium hydrogen fluoride (KHF2) to enhance reactivity.

Chlorination and Halogenation

Chlorination of aromatic rings to install chlorine atoms at specific positions can be conducted using traditional chlorinating agents under controlled conditions. The choice of precursor and reaction conditions influences the regioselectivity of chlorination.

- For example, chlorination of difluoromethoxy-substituted benzene derivatives can be performed to yield 1,3-dichloro substitution patterns, often followed by purification steps to isolate the desired isomer.

Industrial Synthesis and Scale-Up

Industrial production methods often employ continuous flow reactors to maintain precise control over reaction parameters and improve safety. Large-scale synthesis involves:

- Use of chlorinated and fluorinated precursors

- Catalytic fluorination with KF/KHF2 or related catalysts

- Purification by distillation or recrystallization to achieve high purity products.

Summary Table of Preparation Methods

Analytical and Research Findings Related to Preparation

Identification and Purity Analysis

- Gas chromatography coupled with mass spectrometry (GC–MS) and atomic emission detection (GC–AED) are effective for analyzing 1,3-dichloro-2-(difluoromethoxy)benzene and its impurities.

- Nuclear magnetic resonance (NMR) spectroscopy complements these analyses by confirming the compound’s structure and purity.

- Studies have identified by-products formed during synthesis, emphasizing the need for optimized reaction conditions to minimize impurities.

Reaction Mechanism Insights

- Fluorination reactions proceed via nucleophilic substitution mechanisms where fluoride ions displace chlorine atoms.

- Catalysts such as KHF2 facilitate the formation of reactive fluoride species in situ, enhancing the efficiency of substitution.

- Chlorination steps depend on electrophilic aromatic substitution, with directing effects of substituents influencing regioselectivity.

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Dichloro-2-(difluoromethoxy)benzene can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated products.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon)

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane)

Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol)

Major Products Formed

Substitution: Amino or thiol-substituted derivatives

Oxidation: Quinones or other oxidized products

Reduction: Dechlorinated derivatives

Applications De Recherche Scientifique

1,3-Dichloro-2-(difluoromethoxy)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1,3-Dichloro-2-(difluoromethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atoms may participate in halogen bonding, influencing the compound’s binding affinity to its targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

1,3-Dichloro-2-(trifluoromethyl)benzene

Molecular Formula : C₇H₃Cl₂F₃ | CAS : 104359-35-5 | Molecular Weight : 215.00 g/mol

- Structural Differences : Replaces the difluoromethoxy group with a trifluoromethyl (-CF₃) group.

- Properties : The -CF₃ group is strongly electron-withdrawing, enhancing electrophilic substitution resistance compared to -OCHF₂.

- Applications : Used in agrochemicals and pharmaceuticals; its synthesis via Suzuki-Miyaura coupling is well-documented () .

1,3-Dichloro-2-(prop-2-ynyloxy)benzene

Molecular Formula : C₉H₆Cl₂O | CAS : 3598-66-1

- Structural Differences : Propargyloxy (-O-C≡CH) substituent instead of -OCHF₂.

- Reactivity : The alkyne group enables cycloaddition reactions, as seen in high-pressure syntheses (). Yields for similar compounds range from 38% to 92% in palladium-catalyzed reactions () .

4-(Difluoromethoxy)nitrobenzene

Molecular Formula: C₇H₅F₂NO₃ | CAS: 1544-86-1 | Purity: 97%

- Structural Differences: Nitro (-NO₂) group at the 4-position and -OCHF₂ at the 1-position.

- Applications : Nitro groups enhance electrophilic reactivity, making this compound a precursor in explosives or dyes () .

2-Chloro-1-(difluoromethoxy)-3-fluorobenzene

Molecular Formula : C₇H₄ClF₃O | CAS : 1404193-54-9 | Molecular Weight : 196.55 g/mol

- Structural Differences : Fluorine at the 3-position and chlorine at the 2-position, altering steric and electronic effects.

Key Data Tables

Table 1: Physical and Chemical Properties of Selected Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.